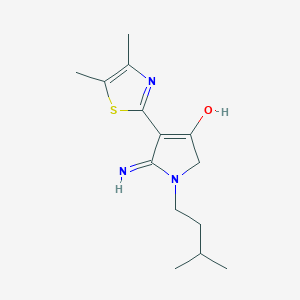![molecular formula C19H28N4O2S B15108644 [1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]- CAS No. 925200-04-0](/img/structure/B15108644.png)
[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bipiperidine core, which is a bicyclic structure consisting of two piperidine rings, and a dicarboxamide functional group. The addition of a 3-(methylthio)phenyl group further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving piperidine derivatives.
Introduction of the Dicarboxamide Group: The dicarboxamide group is introduced via a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the 3-(Methylthio)phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the amide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine core can interact with binding sites, while the dicarboxamide and 3-(methylthio)phenyl groups can modulate the compound’s activity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]-: Unique due to its specific functional groups and bipiperidine core.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar core structure but different functional groups.
Vorapaxar: A thrombin receptor antagonist with a different mechanism of action but comparable complexity.
Uniqueness
The uniqueness of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- lies in its combination of functional groups and the bipiperidine core, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
925200-04-0 |
|---|---|
Fórmula molecular |
C19H28N4O2S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-N-(3-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C19H28N4O2S/c1-26-16-7-5-6-15(14-16)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25) |
Clave InChI |
GTSQRUVVQLFILZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B15108564.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B15108574.png)
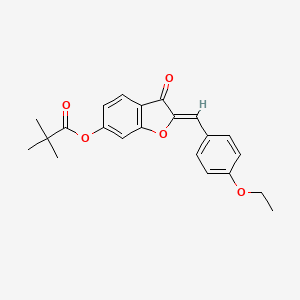
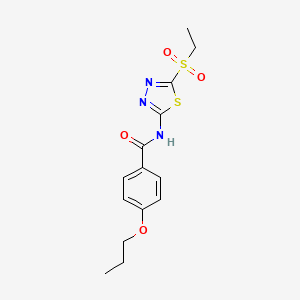
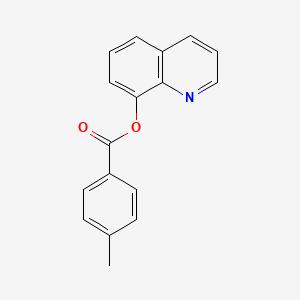
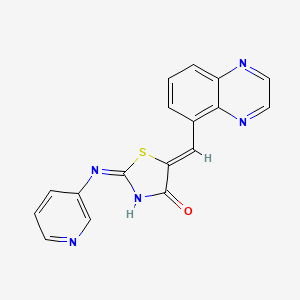
![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15108590.png)
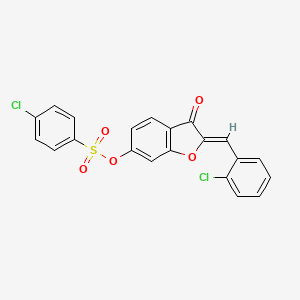

![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
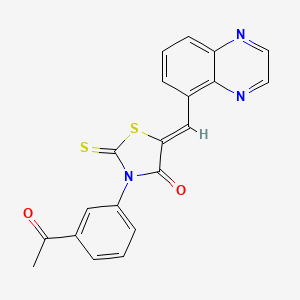
![2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108628.png)
